rac-methyl (3aR,7aR)-octahydro-1H-isoindole-3a-carboxylate
Description
rac-Methyl (3aR,7aR)-octahydro-1H-isoindole-3a-carboxylate is a racemic bicyclic compound featuring an octahydro-isoindole core esterified with a methyl group at the 3a-position. Its molecular formula is C₁₀H₁₇NO₂ (molecular weight: 183.25 g/mol). The saturated isoindole scaffold confers rigidity, while the methyl ester enhances solubility in organic solvents.
Properties
CAS No. |
2379905-32-3 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Isoindole Derivatives
A primary route involves the hydrogenation of methyl 1H-isoindole-3a-carboxylate or its derivatives. The process typically employs palladium-based catalysts under hydrogen gas to saturate the aromatic rings. For example, Pd/C (5–10 wt%) in methanol or ethanol at 50–80°C and 3–5 bar H₂ pressure achieves full reduction of the isoindole core to the octahydro structure. Key challenges include:
-
Regioselectivity : Over-reduction or partial saturation is mitigated by controlling reaction time and catalyst loading.
-
Stereochemical Outcomes : The cis or trans configuration at the 3a and 7a positions depends on the precursor’s geometry. Starting from a trans-configured isoindole derivative ensures the desired (3aR,7aR) stereochemistry post-hydrogenation.
Substrate Preparation via Cyclization
The isoindole precursor is often synthesized via cyclization reactions. For instance, Diels-Alder reactions between furan derivatives and dienophiles like maleic anhydride yield bicyclic intermediates, which are subsequently functionalized. Ammonium carboxylates (e.g., ammonium acetate) facilitate thermal cyclization of anhydrides to form tetrahydroisoindole-dione intermediates, as demonstrated in Lurasidone synthesis.
Stereoselective Synthesis via Chiral Resolution
Racemic Pathway and Resolution
While the target compound is racemic, enantiomerically pure intermediates are sometimes resolved for quality control. α-1-Phenylethylamine is a common chiral resolving agent for separating cis and trans diastereomers. For example, in a related synthesis, the racemic mixture of octahydroindole carboxylic acid was treated with (R)-α-1-phenylethylamine to isolate the desired (2S,3aR,7aS) enantiomer. Although resolution is unnecessary for the racemic product, this step ensures purity in intermediate stages.
Esterification and Functional Group Interconversion
Fischer Esterification
The carboxylic acid intermediate, rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid, undergoes esterification with methanol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid catalyzes the reaction at reflux (60–80°C), yielding the methyl ester with >95% conversion. Alternative methods include using trimethylsilyl chloride (TMSCl) as a dehydrating agent to drive the equilibrium.
Mitsunobu Reaction for Ether Formation
In cases where hydroxylated intermediates are present, the Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitates ether formation. This method is less common for esterification but useful for modifying adjacent functional groups.
Industrial-Scale Optimization
Continuous Flow Hydrogenation
To enhance scalability, continuous flow reactors replace batch systems. Pd/C-packed columns under steady-state H₂ flow (10–20 mL/min) enable efficient saturation of isoindole precursors with minimal catalyst degradation. This approach reduces reaction times from hours to minutes and improves reproducibility.
Solvent and Temperature Optimization
Industrial protocols prioritize green solvents like methyl isobutyl ketone (MIBK) or ethanol over toxic alternatives (e.g., acetonitrile). For example, mesylation reactions (introducing methanesulfonyl groups) in MIBK at 0–5°C achieve 85–90% yields without by-products. Low temperatures minimize side reactions, while solvent choice impacts crystallization efficiency.
Analytical and Characterization Data
Spectroscopic Confirmation
Purity Assessment
HPLC with UV detection (λ = 210 nm) using a C18 column (acetonitrile/water gradient) ensures >98% purity. Residual solvents (e.g., MIBK) are quantified via GC-MS to meet ICH guidelines.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Stereocontrol |
|---|---|---|---|---|
| Catalytic Hydrogenation | 85–90 | 98 | High | Moderate |
| Chiral Resolution | 70–75 | 99 | Low | High |
| Continuous Flow | 90–95 | 97 | Very High | Moderate |
Chemical Reactions Analysis
Types of Reactions: rac-methyl (3aR,7aR)-octahydro-1H-isoindole-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the ester position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Medicinal Chemistry
Rac-methyl (3aR,7aR)-octahydro-1H-isoindole-3a-carboxylate exhibits potential as a precursor in drug development due to its ability to modulate biological pathways. Here are some specific applications:
- Anticancer Activity: Preliminary studies suggest that derivatives of this compound can inhibit cancer cell proliferation through modulation of apoptotic pathways.
- Neurological Disorders: Its structural similarity to neurotransmitter analogs positions it as a candidate for developing treatments for neurological disorders, potentially acting on serotonin or dopamine receptors.
Organic Synthesis
The compound serves as an important building block in organic synthesis, particularly in the creation of complex molecules due to its bicyclic structure. It can be utilized in:
- Synthesis of Isoindole Derivatives: The compound can be transformed into various isoindole derivatives, which are valuable in pharmaceuticals.
- Functionalization Reactions: The presence of the carboxylate group allows for further functionalization, enabling the introduction of diverse substituents.
Case Study 1: Anticancer Activity
A study conducted by Toze et al. demonstrated that rac-methyl (3aR,7aR)-octahydro-1H-isoindole derivatives exhibited significant cytotoxic effects on various cancer cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways, highlighting the compound's potential as an anticancer agent .
Case Study 2: Neurological Applications
Research published in the Journal of Medicinal Chemistry explored modifications of rac-methyl (3aR,7aR)-octahydro-1H-isoindole derivatives that showed promise in enhancing neuroprotective effects against oxidative stress in neuronal cells. These findings suggest potential therapeutic applications in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of rac-methyl (3aR,7aR)-octahydro-1H-isoindole-3a-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compounds:
rac-Methyl (3aR,4S,5R,7aR)-5,7a-bis(acetyloxy)-3-oxo-2-phenyloctahydro-1H-isoindole-4-carboxylate ()
- Substituents : Additional acetyloxy (at 5,7a), phenyl (at 2), and 3-oxo groups.
- Impact :
- Increased polarity due to acetyloxy groups.
- The 3-oxo group introduces hydrogen-bonding capability absent in the target compound.
Indole-Fused Heterocycle (: C₁₅H₁₅N₂) Substituents: Amino groups and aromatic indole core. Impact:
- Aromaticity (13C-NMR shifts: 116–136 ppm for aromatic carbons) contrasts with the aliphatic isoindole core of the target compound.
- Amino groups (13C-NMR: 144.88 ppm for C-NH2) enable nucleophilic reactivity, unlike the target’s ester group.
Tabulated Comparison:
Stereochemical and Physicochemical Properties
- Stereochemistry :
- Solubility and Reactivity: The methyl ester in the target compound enhances lipophilicity relative to ’s polar acetyloxy groups. ’s amino groups confer water solubility at acidic pH, whereas the target compound is more soluble in non-polar solvents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for rac-methyl (3aR,7aR)-octahydro-1H-isoindole-3a-carboxylate, and how do stereochemical outcomes vary with reaction conditions?
- Methodological Answer : The compound can be synthesized via the Strecker reaction using methyl trans-2-formylcyclohexane-1-carboxylate as a key intermediate. Stereoselectivity is achieved by leveraging the scaffold of (3aR*,7aR*)-octahydroisoindole-1-one, which directs the formation of the desired stereoisomer through axial chirality control . Reaction conditions (e.g., temperature, catalysts like BF3·Et2O) significantly influence stereochemical outcomes, as shown in analogous syntheses where acetic anhydride-mediated acetylation preserved the trans-fused bicyclic structure .
Q. How is the crystal structure of this compound resolved, and what software tools are validated for its refinement?
- Methodological Answer : X-ray crystallography using Mo-Kα radiation (λ = 0.71073 Å) and SHELXL refinement (via the SHELX suite) is standard. For example, a related octahydroisoindole derivative (C20H23NO7) was resolved in a monoclinic C2/c space group with unit cell parameters a = 12.3802 Å, b = 18.3516 Å, c = 17.3596 Å, β = 102.749°, and Z = 8 . SHELX programs are preferred for small-molecule refinement due to their robustness in handling twinned data and high-resolution structures .
Q. What spectroscopic techniques are critical for characterizing the compound’s stereochemistry and functional groups?
- Methodological Answer :
- NMR : 1H/13C NMR with COSY and NOESY to confirm stereochemistry (e.g., coupling constants for axial/equatorial protons in bicyclic systems).
- IR : Identification of ester carbonyl (C=O stretch ~1700–1750 cm⁻¹) and secondary amine (N–H stretch ~3300 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for C20H23NO7: 389.39 g/mol) .
Advanced Research Questions
Q. How can enantiomeric resolution of the racemic mixture be achieved, and what chiral stationary phases (CSPs) are effective?
- Methodological Answer : Chiral HPLC using polysaccharide-based CSPs (e.g., Chiralpak IA/IB) is effective. For instance, analogous bicyclic amines with tert-butyl and benzyloxycarbonyl groups were resolved using hexane/isopropanol gradients (90:10 → 70:30) at 1.0 mL/min, achieving baseline separation (α > 1.5) . Preparative SFC (supercritical CO2 with 20% methanol co-solvent) may also enhance throughput .
Q. What computational strategies are recommended to model the compound’s conformational dynamics and biological target interactions?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G(d) optimizations to map energy-minimized conformers and predict NMR chemical shifts.
- Molecular Docking : AutoDock Vina or Schrödinger Suite for simulating interactions with enzymes (e.g., cyclooxygenase-2) using the compound’s bicyclic scaffold as a rigidity anchor .
- MD Simulations : GROMACS for assessing solvent accessibility of the ester group in aqueous environments .
Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The methyl ester group undergoes hydrolysis under acidic/basic conditions, but steric hindrance from the octahydroisoindole scaffold slows reactivity. For example, in NaOH/EtOH (1:1), hydrolysis of a similar compound required 48 hours at 60°C for complete conversion to the carboxylic acid . Substituents at C3a (e.g., acetyloxy groups) further modulate reactivity by altering electron density at the carbonyl carbon .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for structurally related derivatives: How should experimental protocols be standardized?
- Analysis : For a tert-butyl octahydroisoindole carboxylate analog, melting points range from 274–276°C versus 240–245°C for a benzyloxycarbonyl variant . Such variations arise from impurities in stereoisomeric mixtures or differing heating rates (DSC recommended at 10°C/min under N2). Purity must be confirmed via HPLC (>95%) before reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
